2-(Diethylamino)ethyl 3-phenylbutanoate
Description
2-(Diethylamino)ethyl 3-phenylbutanoate is an ester derivative combining a diethylaminoethyl alcohol moiety with 3-phenylbutanoic acid.
Properties
IUPAC Name |
2-(diethylamino)ethyl 3-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-4-17(5-2)11-12-19-16(18)13-14(3)15-9-7-6-8-10-15/h6-10,14H,4-5,11-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPXECZMBUTPGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)CC(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCOC(=O)CC(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(Diethylamino)ethyl 3-phenylbutanoate involves specific synthetic routes and reaction conditions. The preparation methods typically include multi-step organic synthesis processes that require precise control of reaction conditions such as temperature, pressure, and pH. Industrial production methods may involve large-scale synthesis using optimized reaction pathways to ensure high yield and purity.
Chemical Reactions Analysis
2-(Diethylamino)ethyl 3-phenylbutanoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts that facilitate the reaction process. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(Diethylamino)ethyl 3-phenylbutanoate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential effects on cell function and signal transduction. In medicine, it is explored for its potential therapeutic applications, including its effects on specific molecular targets and pathways. In industry, it is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethyl 3-phenylbutanoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and signal transduction pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and applications, 2-(Diethylamino)ethyl 3-phenylbutanoate is compared to five analogous esters (Table 1).
Table 1: Key Comparisons with Structural Analogs
Key Insights from Comparisons
Structural Flexibility vs. The diethylaminoethyl group provides basicity absent in hydroxylated (e.g., Ethyl 3-hydroxy-2,2-dimethylbutanoate) or fluorinated (e.g., Ethyl 3-amino-4,4-difluorobutanoate) analogs, enabling pH-dependent solubility .
Reactivity and Stability: Unlike the cyano-substituted analog (Ethyl 2-cyano-3,3-dimethyl-4-phenylbutanoate), the target compound lacks electron-withdrawing groups, suggesting lower electrophilic reactivity but improved stability under basic conditions .
Potential Applications: The combination of aromatic and amino groups positions the compound as a candidate for drug delivery systems (e.g., prodrugs) or corrosion inhibitors, contrasting with flavoring agents (2-Propenyl 3-methylbutanoate) or fluorinated drug intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
